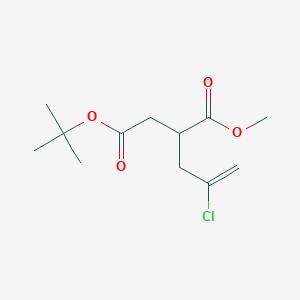

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate

Overview

Description

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is a chemical compound with the molecular formula C12H19ClO4 . It has an average mass of 262.730 Da and a monoisotopic mass of 262.097198 Da .

Physical And Chemical Properties Analysis

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate has a density of 1.1±0.1 g/cm3, a boiling point of 311.0±42.0 °C at 760 mmHg, and a flash point of 109.9±26.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its LogP is 3.63 .Scientific Research Applications

Biotechnology and Industrial Applications

Succinic acid and its derivatives, obtained from fermentation processes, play a crucial role in various industries. These compounds are utilized in producing food and pharmaceutical products, surfactants and detergents, green solvents, biodegradable plastics, and plant growth stimulants. Furthermore, succinic acid serves as a precursor for the synthesis of industrial chemicals like 1,4-butanediol, tetrahydrofuran, γ-butyrolactone, adipic acid, n-methylpyrrolidone, and linear aliphatic esters. The fixation of CO2 into succinate during fermentation highlights the environmental benefits of such processes (Zeikus, Jain, & Elankovan, 1999).

Chemical Synthesis and Reactivity

Research on the oxidation of alcohols with tert-butyl hypochlorite and N-chloro succinimide provides insights into chemical reactivity and synthesis methods. These studies have identified tert-butyl hypochlorite as an effective agent for the dehydrogenation of primary and secondary alcohols, offering a pathway to uniform reaction products under specific conditions (Grob & Schmid, 1953).

Phytoremediation

Compounds like methyl tert-butyl ether (MTBE), and by extension, structurally related chemicals, have been investigated for their uptake, metabolism, and toxicity in plants. Studies on weeping willows have demonstrated the potential for phytoremediation, where these compounds are assimilated from solutions but not metabolized, indicating that plants can remove pollutants through transpiration without suffering significant toxicity at certain concentrations (Yu & Gu, 2006).

Advanced Materials and Chemical Engineering

The synthesis of calix[6]arenes bridged on the lower rim demonstrates the use of tert-butyl groups in creating sophisticated molecular architectures. These compounds have potential applications in materials science, acting as self-anchored rotaxanes with unique conformational properties. This research contributes to the development of new materials with specialized functions, including molecular recognition and catalysis (Kanamathareddy & Gutsche, 1993).

properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl 2-(2-chloroprop-2-enyl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO4/c1-8(13)6-9(11(15)16-5)7-10(14)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPGZKBBPAFOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=C)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)

![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)

![2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2685555.png)

![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2685562.png)